molecular formula C21H25N5O4 B2501309 3-[(E)-but-2-enyl]-9-(2,5-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 887695-43-4

3-[(E)-but-2-enyl]-9-(2,5-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2501309
CAS RN: 887695-43-4
M. Wt: 411.462
InChI Key: GZFSBORIQIKCRA-AATRIKPKSA-N
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Description

The compound "3-[(E)-but-2-enyl]-9-(2,5-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione" is a complex molecule that appears to be a derivative of purine and pyrimidine, two fundamental structures in the field of organic chemistry and biochemistry. These structures are the building blocks of DNA and RNA, and modifications of these can lead to a variety of biological activities.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been explored in the literature. For instance, the synthesis of 1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione derivatives involves the reaction with alkylamides in liquid ammonia with an oxidizing agent, leading to 7-amino derivatives . Another study describes the synthesis of pyrimido[4,5-b]azepine derivatives through an intramolecular ene reaction of 6-(alk-2-enylamino)-5-[(substituted imino)methyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-diones . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of the compound includes a purine-pyrimidine backbone, which is a condensed system. The presence of a 2,5-dimethoxyphenyl group suggests potential interactions with other molecules, possibly through hydrogen bonding or pi-pi interactions due to the aromatic system. The but-2-enyl side chain could be involved in reactions such as the ene reaction, as seen in related compounds .

Chemical Reactions Analysis

The compound's structure suggests it could participate in various chemical reactions. For example, the ene reaction is a possibility, as demonstrated by related pyrimidine derivatives undergoing thermal ene reactions to form azepine derivatives . Additionally, the presence of the enamino ketone fragment in similar compounds has been shown to form boron chelates , indicating that the compound may also engage in complexation reactions with boron-containing reagents.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not detailed in the provided papers, we can infer from related compounds that it may exhibit properties typical of heterocyclic compounds. These can include moderate to high melting points, solubility in organic solvents, and the potential for tautomerism. The presence of dimethoxy groups may increase the compound's electron density, affecting its reactivity and interaction with other molecules .

Scientific Research Applications

Synthesis and Chemical Properties

Research efforts have been directed towards synthesizing new derivatives of purinediones and pyrimidinediones, showcasing methods to obtain compounds with potential bioactivity. For instance, studies on the synthesis of [c,d]-fused purinediones illustrate multi-step processes involving reactions with orthocarboxylates or intramolecular alkylation, hinting at the complex synthetic pathways that similar compounds like the one might undergo (Šimo et al., 1995). Similarly, the conversion of certain esters to antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones demonstrates the therapeutic potential of these molecules and the diverse synthetic strategies employed to enhance their biological profiles (Furrer et al., 1994).

Potential Applications and Bioactivity

The exploration of pyrimidinediones and purinediones extends to their applications in developing new therapeutic agents, as evidenced by studies on their ionization, methylation reactions, and dimerization properties. For example, research into the ionization and methylation of purine-6,8-diones reveals insights into their chemical behavior and potential as building blocks for more complex molecules (Rahat et al., 1974). Additionally, the strong dimerization of ureidopyrimidones through quadruple hydrogen bonding showcases their structural uniqueness and potential for creating supramolecular assemblies, which could be relevant in designing novel pharmaceuticals or materials (Beijer et al., 1998).

properties

IUPAC Name

3-[(E)-but-2-enyl]-9-(2,5-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4/c1-5-6-10-26-19(27)17-18(23(2)21(26)28)22-20-24(11-7-12-25(17)20)15-13-14(29-3)8-9-16(15)30-4/h5-6,8-9,13H,7,10-12H2,1-4H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFSBORIQIKCRA-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C(=O)C2=C(N=C3N2CCCN3C4=C(C=CC(=C4)OC)OC)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C(=O)C2=C(N=C3N2CCCN3C4=C(C=CC(=C4)OC)OC)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(but-2-en-1-yl)-9-(2,5-dimethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

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